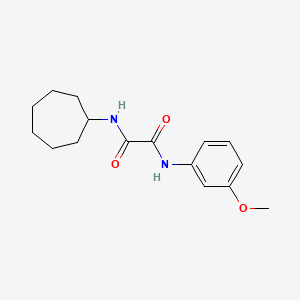

N-cycloheptyl-N'-(3-methoxyphenyl)oxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-cycloheptyl-N'-(3-methoxyphenyl)oxamide, also known as ABT-202, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. ABT-202 is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of the endocannabinoid anandamide. The inhibition of FAAH by ABT-202 leads to increased levels of anandamide, which has been shown to have anti-inflammatory and analgesic effects.

Aplicaciones Científicas De Investigación

Lipoxygenase Inhibition

This compound has been found to have good lipoxygenase inhibition activities . Lipoxygenases are a group of compounds which are large protein monomers containing a single non-heme iron cofactor. They are mainly involved in the hyper-oxidation of fatty acids such as linoleic and linolenic acids in plants and arachidonic acids in animals . Lipoxygenases also participate in different metabolic pathways that lead to pathological conditions such as cancer, heart problems etc .

Enzyme Inhibitors

Enzyme inhibitors are a very important class of compounds in the field of Pharmacology. It is because of their role in the treatment of different pathological conditions . Most of the time the inhibitors bind themselves to the active site of the target molecule thus making it unavailable for the enzymes .

Molecular Docking

Molecular docking studies of the oxamides were also carried out for lipoxygenase inhibition . The results obtained from molecular docking were well correlated with the empirical data .

Synthesis of Complexes

The compound can be used in the synthesis of mononuclear M(ӀӀ)[M= Mn(II), Co(II), Ni(II), and Pd(II)] or M(ӀV) [M=VO(II) and Pt(IV)] complexes . These complexes have been characterized by FT-IR, UV-Vis, Mass spectra, 1H-NMR spectra, TGA analysis, chloride containing, molar conductivity and atomic absorption .

Biological Activity

The biological activities for the new compounds were evaluated against two types of bacteria and fungi and their results were good in inhibition .

Thermogravimetric Analysis

Thermogravimetric analysis of the compound and its complexes provides valuable information about their thermal stability .

Propiedades

IUPAC Name |

N-cycloheptyl-N'-(3-methoxyphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c1-21-14-10-6-9-13(11-14)18-16(20)15(19)17-12-7-4-2-3-5-8-12/h6,9-12H,2-5,7-8H2,1H3,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPVXDTZAPZYONP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C(=O)NC2CCCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B2658518.png)

![N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2658529.png)

![N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-1-butanamine](/img/structure/B2658530.png)

![5-(4-Chlorophenyl)-6-methyl-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2658533.png)

![7-(4-fluorobenzenesulfonyl)-5-[(2-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2658536.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2658540.png)

![N-[(2-methoxyadamantan-2-yl)methyl]-3-(phenylsulfanyl)propanamide](/img/structure/B2658541.png)